molecular formula C16H19N5 B12212936 5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12212936
M. Wt: 281.36 g/mol
InChI Key: VCSLETRDLIWDCB-UHFFFAOYSA-N
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Description

5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold recognized for its potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The structural core of this compound is a fused bicyclic system incorporating a pyrazole ring fused with a pyrimidine ring, providing a rigid, planar framework that is highly amenable to interaction with biological targets like ATP-binding sites of kinases . The specific substitution pattern of this molecule is designed for enhanced research utility. The tert-butyl group contributes to lipophilicity and steric bulk, the phenyl ring at the 3-position can engage in hydrophobic interactions, and the hydrazinyl group at the 7-position is a versatile synthetic handle for further chemical derivatization to create novel analogs for structure-activity relationship (SAR) studies . This compound is primarily investigated for its potential as a protein kinase inhibitor. Kinases are enzymes frequently disrupted in cancers, making them prime therapeutic targets . Pyrazolo[1,5-a]pyrimidine-based scaffolds have demonstrated compelling inhibitory effects against a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2) and tyrosine kinases, which are crucial regulators of the cell cycle and cell proliferation . Research into closely related analogs has shown that such compounds can exhibit cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer), by disrupting essential signaling pathways that drive oncogenesis . The mechanism of action is often through competitive inhibition at the ATP-binding site of the target kinase, thereby preventing the phosphorylation events that lead to uncontrolled cell growth . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a core scaffold for the design and development of novel targeted therapeutic agents in oncology.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine

InChI

InChI=1S/C16H19N5/c1-16(2,3)13-9-14(20-17)21-15(19-13)12(10-18-21)11-7-5-4-6-8-11/h4-10,20H,17H2,1-3H3

InChI Key

VCSLETRDLIWDCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 1,3-dicarbonyl compounds and 5-aminopyrazoles. For 3-phenyl-substituted derivatives, 3-phenyl-1H-pyrazol-5-amine serves as the primary building block. In a representative procedure, 3-phenyl-1H-pyrazol-5-amine reacts with 3-tert-butylpentane-2,4-dione under acidic conditions (H₂SO₄ in acetic acid) to yield 5-tert-butyl-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one (Scheme 1) . This reaction proceeds via nucleophilic attack of the pyrazole amine on the diketone’s carbonyl groups, followed by dehydration and aromatization. Microwave-assisted methods have been shown to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 70% .

Key Reaction Conditions

ReactantsSolventCatalystTemperatureYieldSource
3-Phenyl-1H-pyrazol-5-amine + 3-tert-butylpentane-2,4-dioneAcetic acidH₂SO₄Reflux82%
β-Enaminones + NH-3-aminopyrazolesDMFNoneMicrowave75%

Introduction of the Tert-Butyl Group

The tert-butyl group at position 5 is introduced via the 1,3-dicarbonyl precursor. 3-tert-Butylpentane-2,4-dione is synthesized through Claisen condensation of tert-butyl acetate with acetone under basic conditions. Alternative routes employ tert-butyl-containing β-ketoesters, such as ethyl 3-tert-butylacetoacetate, which undergo cyclocondensation with 5-aminopyrazoles to directly furnish the tert-butyl-substituted core . X-ray diffraction analysis confirms the regioselectivity of this approach, with the tert-butyl group occupying position 5 due to steric and electronic effects during cyclization .

Functionalization at Position 7: Hydrazinyl Group Installation

The hydrazinyl group at position 7 is introduced via nucleophilic substitution of a chloro intermediate. The 7-keto group in 5-tert-butyl-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one is first converted to a chlorinated derivative using phosphorus oxychloride (POCl₃). Subsequent treatment with hydrazine hydrate in ethanol at 60°C for 12 hours affords the target compound (Scheme 2) .

Chlorination and Substitution Protocol

  • Chlorination :

    • Reactant: 5-tert-butyl-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one (1 equiv)

    • Reagent: POCl₃ (3 equiv)

    • Conditions: Reflux, 4 hours, anhydrous DMF (catalytic)

    • Product: 7-chloro-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine (Yield: 88%)

  • Hydrazine Substitution :

    • Reactant: 7-chloro derivative (1 equiv)

    • Reagent: Hydrazine hydrate (5 equiv)

    • Solvent: Ethanol

    • Conditions: 60°C, 12 hours

    • Product: 5-tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine (Yield: 76%)

Analytical Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. The tert-butyl group appears as a singlet at δ 1.35 ppm in the ¹H NMR spectrum, while the hydrazinyl protons resonate as broad singlets near δ 4.2 ppm . X-ray crystallography of analogous compounds verifies the planar pyrazolo[1,5-a]pyrimidine core and the spatial orientation of substituents .

Optimization Strategies and Yield Enhancement

Comparative studies reveal that microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating, albeit with marginally lower yields (70% vs. 82%) . Solvent selection also plays a role: acetic acid promotes higher regioselectivity, while DMF accelerates reaction kinetics. The use of NaH in tetrahydrofuran (THF) has been reported for tert-butyl group stabilization during side-chain functionalization .

Direct introduction of the hydrazinyl group via cyclocondensation remains elusive due to the incompatibility of hydrazine with diketone intermediates. However, recent advances suggest that protected hydrazine derivatives (e.g., tert-butyl carbazate) could enable one-pot syntheses, though yields are currently suboptimal (<50%) .

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines, including 5-tert-butyl-7-hydrazinyl-3-phenyl derivatives, typically involves the condensation of 5-aminopyrazoles with β-ketoesters or other carbonyl compounds. The reactions often require specific conditions such as refluxing in acetic acid or using catalysts like sulfuric acid to enhance yield and selectivity .

Key Synthesis Pathways:

  • Condensation Reactions: Utilizing β-ketoesters with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines.
  • Regioselective Synthesis: Achieving high levels of selectivity for desired isomers through controlled reaction conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds synthesized based on this scaffold have shown significant cytotoxic effects against various cancer cell lines, including colon and leukemia cells. The mechanism of action often involves interference with cellular pathways critical for cancer cell survival .

Antitubercular Activity

Another promising application is in the treatment of tuberculosis. A focused library of analogues derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as potential leads against Mycobacterium tuberculosis. These compounds exhibited low cytotoxicity while maintaining effective antitubercular activity within macrophages, indicating a novel approach to tuberculosis therapy .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their pharmacological profiles. Research has shown that variations in substituents on the phenyl ring and modifications to the hydrazine moiety can significantly influence biological activity. For example, certain derivatives have been linked to enhanced binding affinity to specific biological targets, making them suitable candidates for drug development .

Anticancer Study

A study conducted by Kamal et al. synthesized a series of pyrazolo[1,5-a]pyrimidinyl amide derivatives linked to piperazine groups. These compounds were evaluated for their cytotoxic potential against multiple cancer cell lines and showed promising results with some derivatives exhibiting minimal survival rates in targeted cancer cells .

Antituberculosis Research

In another notable study, researchers synthesized a range of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues and assessed their activity against Mycobacterium tuberculosis. The findings indicated that specific structural modifications led to improved efficacy against the pathogen while minimizing toxicity to human cells .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineKey Findings
5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidineAnticancerHuman colon cancer cell linesSignificant cytotoxic effects observed
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneAntitubercularMycobacterium tuberculosisLow cytotoxicity with effective activity
Piperazinyl derivativesAnticancerHeLa and MCF-7 cancer cell linesMinimum survival rates in targeted cells

Mechanism of Action

The mechanism of action of (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Related Bicyclic Systems

Pyrazolo[1,5-a]pyrimidine derivatives are often compared to other bicyclic systems (e.g., pyrazolo[1,5-c]pyrimidines or indole-based cores):

  • Bioactivity : Pyrazolo[1,5-a]pyrimidines exhibit superior kinase inhibition (e.g., EGFR, Pim-1) compared to six-six-membered bicyclic systems like CDZ 173, likely due to optimal ATP-binding site interactions .
  • Synthetic Flexibility : The pyrazolo[1,5-a]pyrimidine core allows regioselective functionalization at C3, C5, and C7, enabling tailored SAR studies .

Table 1 : Comparison of Bicyclic Cores in Kinase Inhibitors

Core Structure Kinase Targets (IC50) Selectivity Notes Reference
Pyrazolo[1,5-a]pyrimidine Pim-1 (27 nM), EGFR (nM range) High selectivity for PI3Kδ
Indole-based PI3Kδ (low nM) Moderate isoform selectivity
Pyrazolo[1,5-c]pyrimidine Not reported Limited kinase activity

Substituent Effects at Key Positions

C5 Substituents

The tert-butyl group in the target compound contrasts with other C5 modifications:

  • Electron-Withdrawing Groups (EWGs) : Derivatives like 5-chloro or 5-CF3 enhance kinase inhibition (e.g., Pim-1 IC50 = 27 nM for compound 9 ).
  • Bulkier Groups : The tert-butyl group may reduce metabolic degradation compared to smaller alkyl chains (e.g., methyl) .

Table 2 : Impact of C5 Substituents on Bioactivity

Compound C5 Substituent Pim-1 IC50 EGFR Inhibition Reference
Target Compound tert-butyl Not tested Not reported -
5-Chloro analog (Compound 9) Chlorine 27 nM Moderate
5-CF3 analog Trifluoromethyl 294 nM Weak
C7 Substituents

The hydrazinyl group distinguishes the target compound from analogs with:

  • Morpholine (PI3Kδ inhibitors) : Enhances solubility but reduces nucleophilic reactivity .
  • Hydroxyl or Acetyl : 5-Methyl-7-hydroxy derivatives (MIC = 1–2 µg/mL) show weaker antibacterial activity than 5,7-dimethyl analogs (MIC = 0.187 µg/mL) due to reduced electron-donating effects .

Table 3 : C7 Substituent Effects on Antimicrobial Activity

Compound C7 Substituent MIC (µg/mL) vs. S. aureus Reference
Target Compound Hydrazinyl Not tested -
5,7-Dimethyl analog Methyl 0.187
5-Methyl-7-hydroxy Hydroxyl 1.0
C3 Substituents

The phenyl group at C3 is compared to substituted aryl rings:

  • Electron-Deficient Aromatics : Meta-CF3 or -Cl groups optimize Pim-1 binding (IC50 < 50 nM) .

Biological Activity

5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyValue
Chemical Formula C13H17N5
Molecular Weight 245.31 g/mol
IUPAC Name This compound

The structure features a pyrazolo-pyrimidine core, which is known for its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate pyrazolo-pyrimidine precursors. The synthetic pathway often employs various catalysts and conditions to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects:

  • MCF-7 (Breast Cancer) : Exhibited IC50 values ranging from 3.79 µM to 12.50 µM.
  • HepG2 (Liver Cancer) : Showed significant inhibition with IC50 values around 8.55 µM.
  • NCI-H460 (Lung Cancer) : Displayed an IC50 value of approximately 14.31 µM.

These results suggest that the compound effectively inhibits tumor growth through various mechanisms, including induction of apoptosis and inhibition of cell migration .

The mechanism underlying the anticancer activity of this compound appears to involve:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit topoisomerase II and other kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, leading to reduced tumor size and spread.
  • Cell Cycle Arrest : The compound affects the cell cycle progression, particularly at the G1/S transition phase, thereby preventing further division of cancer cells .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated cells.
  • In Vivo Models : Animal studies indicated that administration of the compound resulted in decreased tumor volume and weight in xenograft models.

Summary of Findings

The biological activity of this compound is summarized in the following table:

ActivityCell LinesIC50 Values (µM)
Cytotoxicity MCF-73.79 - 12.50
HepG2~8.55
NCI-H460~14.31
Mechanism Apoptosis InductionYes
Cell Cycle ArrestYes

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